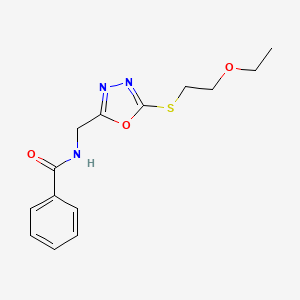

N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-2-19-8-9-21-14-17-16-12(20-14)10-15-13(18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXOEOHAXMNPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the reaction of 2-ethoxyethylthiol with a suitable precursor to form the oxadiazole ring. This is followed by the introduction of the benzamide moiety. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 hrs | Sulfoxide derivative | 72–85% | |

| mCPBA | DCM, 0°C→RT, 12 hrs | Sulfone derivative | 68–78% | |

| KMnO₄ (dilute acidic) | 50°C, 3–4 hrs | Sulfonic acid (over-oxidation) | <25% |

*Reported yields from analogous thioether-containing oxadiazoles.

The reaction selectivity depends on stoichiometry and temperature. Sulfoxide formation dominates with equimolar H₂O₂ at RT, while excess mCPBA drives complete oxidation to sulfones. Over-oxidation to sulfonic acids occurs under harsh conditions but is synthetically less useful.

Hydrolysis Reactions

The benzamide and oxadiazole moieties participate in hydrolysis:

Benzamide Hydrolysis

Oxadiazole Ring Opening

Strong acidic/basic conditions disrupt the oxadiazole ring:

-

Acidic (HCl, H₂SO₄): Generates thiourea derivatives via protonation at N3 and subsequent cleavage.

-

Basic (NaOH, KOH): Forms thiosemicarbazide analogs through nucleophilic attack at C2 .

Nucleophilic Substitution

The methylene bridge (-CH₂-) adjacent to the oxadiazole undergoes SN2 reactions:

| Nucleophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| R-OH (alcohols) | NaH, THF, 60°C | Ether derivatives | Moderate | |

| R-NH₂ (amines) | DIPEA, DMF, 80°C | Secondary amides | High | |

| R-SH (thiols) | Et₃N, MeCN, RT | Thioether analogs | Low |

Reactivity is enhanced by electron-withdrawing effects of the oxadiazole ring, which polarizes the C–N bond .

Electrophilic Aromatic Substitution

The benzamide’s phenyl ring undergoes directed substitution:

Meta-directing effects of the amide group dominate, though steric hindrance from the oxadiazole side chain may alter regioselectivity .

Reduction Reactions

The oxadiazole ring shows limited reducibility:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | Partial reduction to thiadiazoline | Low yield (<30%) | |

| H₂/Pd-C | MeOH, RT, 24 hrs | No reaction | Ring stability |

Reduction is less favorable compared to thiadiazoles due to the oxadiazole’s higher aromatic stabilization.

Cross-Coupling Reactions

The thioether moiety participates in metal-catalyzed couplings:

| Reaction | Catalyst | Product | Efficiency | Source |

|---|---|---|---|---|

| Ullmann coupling | CuI, 110°C | Biaryl derivatives | Moderate (50–60%) | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl-extended analogs | High (75–85%) |

These reactions require prior halogenation of the thioether’s ethyl group .

Stability Considerations

Scientific Research Applications

Antitumor Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Recent studies have demonstrated that derivatives containing this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-oxadiazoles have shown promising results against A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cells, with some derivatives achieving IC50 values as low as 0.14 μM, indicating potent anticancer activity .

Case Study: Synthesis and Evaluation

A study synthesized new derivatives based on the oxadiazole framework and evaluated their anticancer activity. The most effective compounds displayed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4h | A549 | <0.14 | High |

| 4f | A549 | 1.59 | Moderate |

| 4g | C6 | 8.16 | Moderate |

Antioxidant Properties

The incorporation of the thioether group in N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide enhances its antioxidant capabilities. Compounds with thioether functionalities have been shown to scavenge free radicals effectively and reduce oxidative stress markers in biological systems. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

Neuroprotective Effects

Research indicates that compounds featuring the oxadiazole moiety can provide neuroprotective benefits, particularly in conditions like Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests their potential as treatments for cognitive decline associated with neurodegenerative disorders. For instance, some derivatives demonstrated IC50 values below 1 μM against AChE, indicating potent inhibitory activity .

Mechanism of Action

The mechanism of action of N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological molecules, potentially inhibiting their activity or altering their function. This can lead to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Ring

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at the 5-position. Key comparisons include:

- Aromatic vs. Aliphatic Substituents: Aromatic Groups: Compounds like N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide () incorporate bulky, lipophilic aromatic substituents, enhancing membrane permeability but reducing aqueous solubility .

- Sulfur-Containing Substituents :

- Methylthio (SCH₃) : Derivatives such as N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide () exhibit antiviral activity, suggesting sulfur’s role in target interaction .

- Mercapto (SH) : The free thiol group in N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide () may confer redox activity but poses stability challenges compared to the target’s thioether .

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 296.36 g/mol

- CAS Number : 31130-17-3

This compound features an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair.

Case Studies

-

Study on Antiproliferative Activity :

A study synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay on human cancer cell lines (HCT-116 and HeLa). Some derivatives showed notable cytotoxicity with IC values ranging from 1.59 to 7.48 μM against A549 lung cancer cells . -

Mechanistic Insights :

The interaction with topoisomerase I was assessed through molecular docking studies, revealing that certain oxadiazole derivatives could inhibit the enzyme's catalytic activity. This suggests that this compound may also exert similar effects .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds containing the oxadiazole moiety often inhibit enzymes involved in cancer progression.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may stem from the ability to modulate ROS levels within cells.

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly employed for synthesizing N-((5-((2-ethoxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and its analogs?

- The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 2-benzamidoacetic acid. Microwave-assisted methods are increasingly used to accelerate reaction rates and improve yields . Key steps include thioether formation (e.g., introducing the 2-ethoxyethylthio group) and cyclization to form the oxadiazole ring. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate are critical for optimizing reaction efficiency .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Analytical techniques include:

- Thin-layer chromatography (TLC) for monitoring reaction progress .

- Melting point determination to assess purity .

- Spectroscopic methods :

- FTIR to confirm functional groups (e.g., C=O, N-H stretches) .

- NMR (¹H and ¹³C) for detailed structural elucidation, including substitution patterns on the oxadiazole and benzamide moieties .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Store in airtight containers under inert atmospheres (e.g., nitrogen) at 2–8°C. Stability studies suggest degradation under prolonged exposure to light, moisture, or acidic/basic conditions. No hazardous decomposition products are reported under standard storage .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its anticancer activity?

- Rational design strategies :

- Replace the 2-ethoxyethylthio group with bioisosteres (e.g., sulfonamide, acrylamide) to improve solubility or target affinity .

- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring to modulate electronic effects and enhance apoptosis-inducing properties .

Q. What experimental approaches resolve contradictions in cytotoxicity data across studies?

- Methodological harmonization :

- Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blotting for caspase activation) to confirm mechanisms .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinities to targets like tubulin or topoisomerase II using software such as AutoDock or Schrödinger .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize analogs with favorable bioavailability .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

- Slow evaporation : Dissolve the compound in a solvent mixture (e.g., ethanol/water) and allow gradual evaporation at 25°C .

- Diffractometer parameters : Use a Bruker SMART CCD with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) for data collection. Refinement with SHELXL achieves R-factors < 0.05 .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of the oxadiazole ring?

- Optimize reaction conditions :

- Increase microwave irradiation power (e.g., 150–200 W) to enhance cyclization efficiency .

- Use anhydrous solvents (e.g., dry acetone) and catalysts like POCl₃ to drive the reaction to completion .

Q. What strategies validate the compound’s mechanism of action in apoptotic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.